1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Description

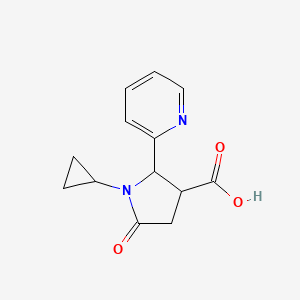

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a unique substitution pattern. Its core structure comprises a pyrrolidine ring with a ketone group at position 5 and a carboxylic acid at position 2. The molecule is further substituted with a cyclopropyl group at position 1 and a pyridin-2-yl (2-pyridinyl) group at position 3.

Properties

IUPAC Name |

1-cyclopropyl-5-oxo-2-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-9(13(17)18)12(15(11)8-4-5-8)10-3-1-2-6-14-10/h1-3,6,8-9,12H,4-5,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHUHEDENOYWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by:

- Cyclopropyl Group : Influences binding affinity and selectivity.

- Pyridine Moiety : Enhances interaction through hydrogen bonding and π-stacking.

- 5-Oxo Group : Contributes to reactivity and biological interactions.

- Carboxylic Acid Functionality : Essential for biological activity.

The molecular formula for this compound is with a molecular weight of 246.26 g/mol .

This compound has shown significant inhibitory effects on beta-secretase 1 (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE-1 is crucial as it plays a role in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides, which aggregate in the brains of Alzheimer's patients .

Binding Studies

Molecular docking studies indicate that this compound effectively binds to the active site of BACE-1, suggesting a competitive inhibition mechanism. The presence of the pyridine ring is believed to facilitate this interaction through enhanced hydrogen bonding .

Anticancer Properties

Recent studies have explored the anticancer potential of 5-oxopyrrolidine derivatives, revealing promising results against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 15 | A549 (Lung Adenocarcinoma) | 66% viability at 100 µM | Exhibited significant cytotoxicity |

| Compound 21 | MRSA Strains | Selective activity | Effective against multidrug-resistant strains |

In a study involving A549 cells, compounds similar to this compound demonstrated structure-dependent anticancer activity, with some derivatives showing lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, derivatives have been tested for antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus. The results indicated that certain structural modifications could enhance efficacy against resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- BACE Inhibition : Research highlighted that derivatives with similar structures exhibited sub-micromolar activity against BACE-1, reinforcing the potential of this compound as a therapeutic agent for Alzheimer's disease .

- Anticancer Screening : In vitro assays showed that specific modifications in the structure led to increased potency against cancer cell lines while maintaining lower toxicity to normal cells .

Scientific Research Applications

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of new antimicrobial agents. Compounds similar to 1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid have shown promising activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Activity Against Gram-positive Bacteria

A study investigated the antimicrobial properties of derivatives related to this compound against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these compounds exhibited structure-dependent antimicrobial activity, with some derivatives demonstrating significant efficacy against resistant strains .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4 µg/mL |

| Compound B | Klebsiella pneumoniae | 8 µg/mL |

| Compound C | Acinetobacter baumannii | 16 µg/mL |

Anticancer Activity

The potential of this compound derivatives in cancer treatment has been explored through various studies.

Case Study: Cytotoxic Effects on Lung Cancer Cells

Research focusing on the cytotoxicity of pyrrolidine derivatives revealed that certain modifications to the structure significantly enhanced their anticancer properties. In vitro tests on A549 human lung cancer cells demonstrated that specific derivatives had sub-micromolar activity, indicating their potential as therapeutic agents .

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | A549 | 0.5 |

| Derivative Y | A549 | 0.8 |

| Derivative Z | A549 | 1.2 |

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor, particularly targeting beta-secretase (BACE-1), which is implicated in Alzheimer's disease.

Case Study: BACE-1 Inhibition

A study demonstrated that derivatives of this compound could inhibit BACE-1 with sub-micromolar potency. The mechanism involved directed C(sp³)–H activation, which allowed for effective interaction with the enzyme's active site .

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| BACE-1 | Competitive | 250 |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Key differences lie in the substituents at positions 1, 2, and 5 of the pyrrolidine ring:

Key Observations :

- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound may confer enhanced rigidity and metabolic resistance compared to methyl (–3) or phenyl () substituents .

- Pyridine vs.

Key Observations :

- Electron-donating groups (e.g., methoxy in 10c) may improve yields compared to electron-withdrawing groups (e.g., chloro in 10b) due to stabilized intermediates .

Physicochemical and Spectral Properties

Limited data are available for direct comparison:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.